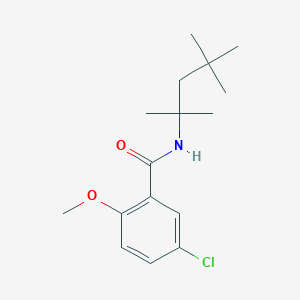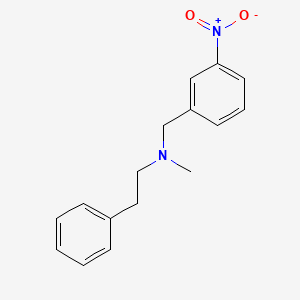
N-methyl-N-(3-nitrobenzyl)-2-phenylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-(3-nitrobenzyl)-2-phenylethanamine, also known as NBOMe, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. NBOMe belongs to the phenethylamine family and is structurally similar to other psychedelic compounds such as LSD and mescaline. However, NBOMe has a unique chemical structure that makes it a promising candidate for scientific research.
作用機序
The mechanism of action of N-methyl-N-(3-nitrobenzyl)-2-phenylethanamine involves its interaction with serotonin receptors in the brain. Specifically, N-methyl-N-(3-nitrobenzyl)-2-phenylethanamine has been found to bind to the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This binding leads to a cascade of biochemical and physiological effects that can alter the function of the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-methyl-N-(3-nitrobenzyl)-2-phenylethanamine are complex and not fully understood. However, research has shown that the compound can cause changes in brain activity, including alterations in mood, perception, and cognition. N-methyl-N-(3-nitrobenzyl)-2-phenylethanamine has also been found to have effects on the cardiovascular system, including changes in heart rate and blood pressure.
実験室実験の利点と制限
One of the advantages of using N-methyl-N-(3-nitrobenzyl)-2-phenylethanamine in scientific research is its unique chemical structure, which makes it a valuable tool for studying the brain and its functions. However, there are also limitations to using N-methyl-N-(3-nitrobenzyl)-2-phenylethanamine in lab experiments. For example, the compound is highly potent and can be dangerous if not handled properly. Additionally, the effects of N-methyl-N-(3-nitrobenzyl)-2-phenylethanamine on the brain and body are not fully understood, which can make it difficult to interpret research findings.
将来の方向性
There are several future directions for research on N-methyl-N-(3-nitrobenzyl)-2-phenylethanamine. One area of interest is the development of new compounds that are structurally similar to N-methyl-N-(3-nitrobenzyl)-2-phenylethanamine but with different properties. This could lead to the discovery of new drugs that have therapeutic potential. Another area of research is the study of the long-term effects of N-methyl-N-(3-nitrobenzyl)-2-phenylethanamine on the brain and body. This could help to better understand the risks associated with the use of the compound and inform public health policies. Finally, research on the potential applications of N-methyl-N-(3-nitrobenzyl)-2-phenylethanamine in the treatment of mental health disorders is an exciting area of research that could lead to new therapeutic options for patients.
合成法
The synthesis of N-methyl-N-(3-nitrobenzyl)-2-phenylethanamine involves the reaction of 2-phenylethylamine with 3-nitrobenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then methylated using a methylating agent such as dimethyl sulfate. The synthesis of N-methyl-N-(3-nitrobenzyl)-2-phenylethanamine is a complex process that requires careful attention to detail and safety precautions.
科学的研究の応用
N-methyl-N-(3-nitrobenzyl)-2-phenylethanamine has been found to have a range of potential applications in scientific research. One of the most promising areas of research is the study of the compound's mechanism of action and its effects on the brain. N-methyl-N-(3-nitrobenzyl)-2-phenylethanamine has been shown to interact with serotonin receptors in the brain, which are involved in mood regulation and other important physiological processes. This makes N-methyl-N-(3-nitrobenzyl)-2-phenylethanamine a valuable tool for studying the brain and its functions.
特性
IUPAC Name |
N-methyl-N-[(3-nitrophenyl)methyl]-2-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-17(11-10-14-6-3-2-4-7-14)13-15-8-5-9-16(12-15)18(19)20/h2-9,12H,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPNEVQVPHJIST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5422643 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

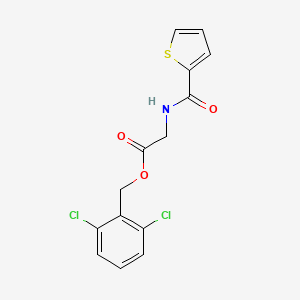

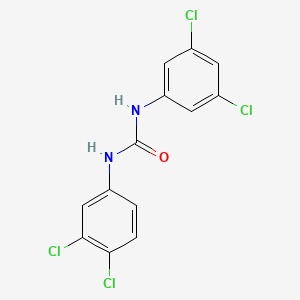
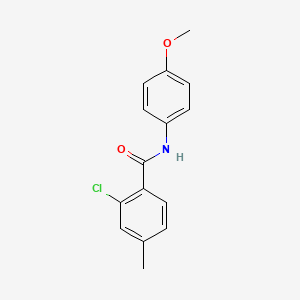
![N-{4-[(3-oxobutyl)sulfonyl]phenyl}acetamide](/img/structure/B5699154.png)
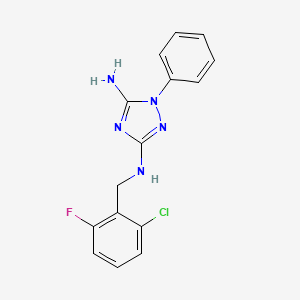
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B5699168.png)
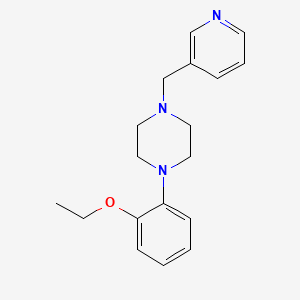


![2-[(4-methylphenyl)sulfonyl]-1-(1-naphthyl)ethanone](/img/structure/B5699201.png)
![2-methyl-5-[(3-nitrobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B5699211.png)
![N-[2-(butyrylamino)phenyl]-2-fluorobenzamide](/img/structure/B5699218.png)
